

Application Notes and Protocols for the Synthesis of Nonadecyl Methanesulfonate

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Compound of Interest

Compound Name: *Nonadecyl methane sulfonate*

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Abstract

This document provides a comprehensive guide for the synthesis of nonadecyl methanesulfonate from nonadecanol. The protocol details the reaction of nonadecanol with methanesulfonyl chloride in the presence of a non-nucleophilic base. This method is a standard and efficient way to convert a primary alcohol into a good leaving group, a critical step in various synthetic pathways in drug development and materials science. The presented protocol is based on established literature procedures for the mesylation of long-chain alcohols.

Introduction

The conversion of alcohols to methanesulfonates (mesylates) is a fundamental transformation in organic synthesis. The methanesulfonate group is an excellent leaving group, making the resulting alkyl mesylate a versatile intermediate for nucleophilic substitution and elimination reactions.^[1] This reactivity is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the introduction of various functional groups is often required. Nonadecanol, a 19-carbon saturated fatty alcohol, can be converted to its corresponding mesylate, nonadecyl methanesulfonate, to facilitate its use in the synthesis of novel long-chain organic compounds.^{[2][3]}

The reaction proceeds via the treatment of nonadecanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.^{[4][5]} The

base serves to neutralize the hydrochloric acid generated during the reaction. The mechanism is believed to involve the formation of a highly reactive sulfene intermediate ($\text{CH}_2=\text{SO}_2$) when using bases like triethylamine.[6]

This application note provides a detailed experimental protocol, a summary of reaction parameters, and expected characterization data for the synthesis of nonadecyl methanesulfonate.

Reaction Scheme

Experimental Protocol

Materials:

- 1-Nonadecanol ($\text{C}_{19}\text{H}_{40}\text{O}$), M.W. 284.52 g/mol [2][7]
- Methanesulfonyl chloride (MsCl), M.W. 114.55 g/mol , Density 1.48 g/mL[8]
- Triethylamine (Et_3N), M.W. 101.19 g/mol , Density 0.726 g/mL
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 10% aqueous solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel

- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-nonadecanol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M solution of the alcohol).[9]
- Cooling: Cool the solution to 0 °C using an ice bath.
- Base Addition: Add triethylamine (1.5 eq) to the stirred solution.[10]
- Methanesulfonyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture over 5-10 minutes, ensuring the temperature remains at or below 0 °C.[9] [10]
- Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. A typical reaction time is 1 to 4 hours.[10]
- Work-up:
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with ice-cold water, cold 10% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[9]
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude nonadecyl methanesulfonate.
- Purification (if necessary): The crude product is often of high purity.[11] If further purification is required, it can be achieved by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture).

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yield

Parameter	Value
Reactants	
1-Nonadecanol	1.0 eq
Methanesulfonyl Chloride	1.2 eq [10]
Triethylamine	1.5 eq [10]
Solvent	Anhydrous Dichloromethane (DCM) [9] [10]
Reaction Temperature	0 °C [9] [10]
Reaction Time	1 - 4 hours [10]
Expected Yield	>95% [11]

Characterization Data

The final product, nonadecyl methanesulfonate, should be characterized to confirm its identity and purity.

- Appearance: At room temperature, nonadecyl methanesulfonate is expected to be a white to off-white solid, as the starting material, nonadecanol, is a solid with a melting point of 60-61 °C.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of an alkyl methanesulfonate will show characteristic absorption bands. Key peaks to look for include:
 - S=O asymmetric stretching: ~1350 cm⁻¹
 - S=O symmetric stretching: ~1175 cm⁻¹
 - C-H stretching (alkyl chain): ~2850-2960 cm⁻¹
 - The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ from the starting alcohol is a key indicator of a successful reaction.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 4.2 ppm corresponding to the two protons on the carbon adjacent to the mesylate group (-CH₂-OMs). A singlet at around 3.0 ppm will be present for the three protons of the methyl group of the mesylate (CH₃-SO₂-). The long alkyl chain will show a triplet for the terminal methyl group around 0.88 ppm and a series of multiplets for the methylene groups between approximately 1.2 and 1.8 ppm.
- ¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the mesylate group (-CH₂-OMs) at approximately 70 ppm. The carbon of the methyl group of the mesylate (CH₃-SO₂-) will appear at around 38 ppm. The carbons of the long alkyl chain will resonate in the upfield region of the spectrum.

Safety Precautions

- Methanesulfonyl chloride is corrosive, a lachrymator, and reacts exothermically with water and alcohols. It should be handled with extreme care in a well-ventilated fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
- Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
- The reaction work-up involves the use of acid and base solutions, which should be handled with appropriate care.

Mandatory Visualizations

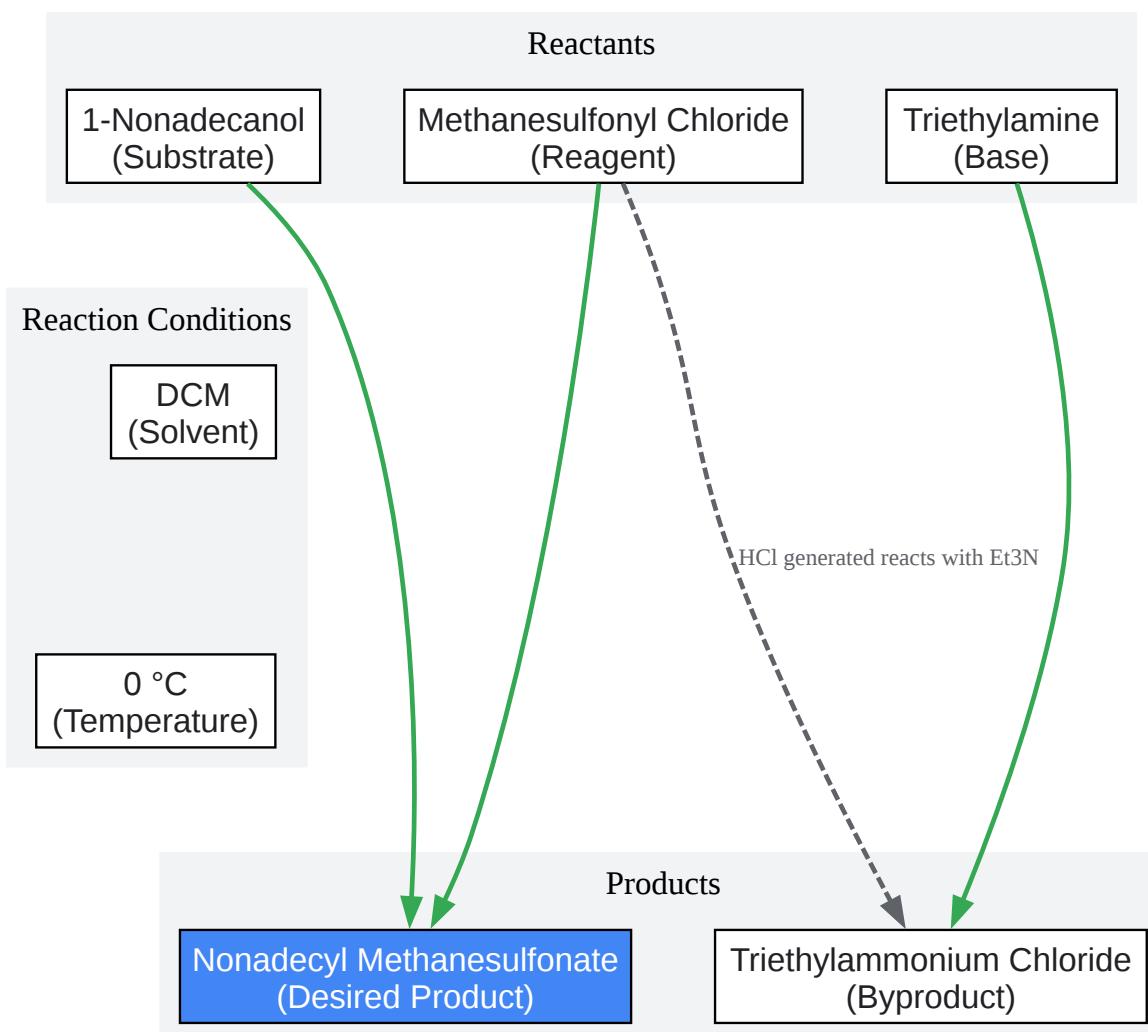
Experimental Workflow



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Caption: Experimental workflow for the synthesis of nonadecyl methanesulfonate.

Logical Relationship of Key Components

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Caption: Key components and their roles in the synthesis reaction.

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